molecular formula C7H9BrN2OS B15090080 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea

Cat. No.: B15090080
M. Wt: 249.13 g/mol
InChI Key: XJPTUWWZEBHWCN-UHFFFAOYSA-N
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Description

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea is a urea derivative featuring a 5-bromo-substituted thiophene ring attached via a methylene bridge to the urea backbone. The bromothiophene moiety confers unique electronic and steric properties, distinguishing it from phenyl or pyridyl analogs. Urea derivatives are widely studied for their biological activities, including enzyme modulation and pesticidal effects, with structural variations significantly influencing their efficacy and toxicity .

Properties

Molecular Formula

C7H9BrN2OS

Molecular Weight

249.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-3-methylurea

InChI

InChI=1S/C7H9BrN2OS/c1-9-7(11)10-4-5-2-3-6(8)12-5/h2-3H,4H2,1H3,(H2,9,10,11)

InChI Key

XJPTUWWZEBHWCN-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)NCC1=CC=C(S1)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea typically involves the bromination of thiophene followed by a series of reactions to introduce the methylurea group. One common method includes:

    Bromination of Thiophene: Thiophene is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride.

    Formation of the Intermediate: The brominated thiophene is then reacted with a suitable alkylating agent to form the intermediate compound.

    Introduction of Methylurea: The intermediate is treated with methyl isocyanate or a similar reagent to introduce the methylurea group.

Industrial Production Methods

Industrial production of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors and greener solvents.

Chemical Reactions Analysis

Types of Reactions

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The thiophene ring can be oxidized to form sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

    Coupling Reactions: The compound can participate in Suzuki-Miyaura or Heck coupling reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts with bases like potassium carbonate in solvents such as toluene or DMF.

Major Products

    Substitution: Thiophene derivatives with various functional groups.

    Oxidation: Thiophene sulfoxides or sulfones.

    Reduction: Dihydrothiophenes.

    Coupling: Biaryl or styrene derivatives.

Scientific Research Applications

1-((5-Bromothiophen-2-yl)methyl)-3-methylurea has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be incorporated into polymers or used as a precursor for the synthesis of conductive materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.

Mechanism of Action

The mechanism of action of 1-((5-Bromothiophen-2-yl)methyl)-3-methylurea depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The brominated thiophene ring can engage in π-π interactions or hydrogen bonding, while the methylurea group can form additional hydrogen bonds or electrostatic interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations and Molecular Properties

Table 1: Structural and Physicochemical Comparison

Compound Name Aromatic Group Substituents Molecular Weight (g/mol) Key Properties
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea Thiophene 5-Bromo ~257.1 (estimated) High lipophilicity due to Br and S atom
1-(3,4-Dichlorophenyl)-3-methylurea Benzene 3,4-Dichloro 219.1 Common pesticide metabolite; polar
1-Methyl-3-(p-bromophenyl)urea Benzene 4-Bromo 229.1 Questionable carcinogen; moderate polarity
1-(4-Isopropylphenyl)-3-methylurea Benzene 4-Isopropyl 192.3 Melting point: 140–143°C; stable storage

Key Observations :

  • Thiophene’s aromatic system (with sulfur) may alter metabolic pathways compared to benzene-based ureas, reducing or shifting toxicity profiles .

Table 2: Functional Comparisons

Compound Name Reported Activity Mechanism/Application
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea Not explicitly reported (structural analog) Hypothesized pesticidal/medicinal use
1-(3,4-Dichlorophenyl)-3-methylurea Pesticide transformation product Degrades into bioactive metabolites
1-(4-Bromo-2-hydroxymethylphenyl)-3-X urea Patent examples (EP 4 121 415 B1) Agrochemical intermediates
1-Methyl-3-(p-bromophenyl)urea Tumorigenic in rats (TDLo: 722 mg/kg) Experimental carcinogenicity

Key Observations :

  • Bromine’s position (e.g., para in benzene vs. 5-position in thiophene) influences bioactivity. Para-substituted bromophenyl ureas show higher carcinogenic risk, whereas thiophene derivatives may avoid such pathways .
  • Urea derivatives with heterocycles (e.g., pyridyl in ) are often designed as enzyme activators or analgesics, suggesting the target compound could be optimized for similar roles .

Table 3: Toxicity Data

Compound Name Toxicity Profile Safety Precautions
1-((5-Bromothiophen-2-yl)methyl)-3-methylurea Limited data (extrapolated from analogs) Handle with caution; avoid inhalation
1-Methyl-3-(p-bromophenyl)urea Questionable carcinogen; emits NOx/Br⁻ on decomposition Restricted use in agrochemicals
1-(3,4-Dichlorophenyl)-3-methylurea Persistent environmental metabolite Monitor ecological accumulation

Key Observations :

  • The thiophene ring may reduce carcinogenic risk compared to bromophenyl analogs, but decomposition products (e.g., Br⁻) still require mitigation .

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